

# Applications of Grubbs II Catalyst in Pharmaceutical Manufacturing: Application Notes and Protocols

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## Compound of Interest

Compound Name: Grubbs second generation

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## Introduction

The development of robust and efficient synthetic methodologies is a cornerstone of modern pharmaceutical manufacturing. Among the transformative chemical reactions that have gained prominence, olefin metathesis, facilitated by well-defined catalysts, stands out for its versatility in carbon-carbon bond formation. The second-generation Grubbs catalyst (Grubbs II) and its derivatives have emerged as powerful tools in this domain, particularly in the construction of complex molecular architectures inherent to many active pharmaceutical ingredients (APIs).<sup>[1]</sup><sup>[2]</sup> This document provides detailed application notes and protocols for the use of Grubbs II and related second-generation catalysts in the synthesis of key pharmaceutical compounds, highlighting the practical aspects of their implementation in a drug development setting.

The Grubbs II catalyst offers significant advantages over its first-generation counterpart, including higher reactivity and broader functional group tolerance, making it suitable for the intricate and often sensitive substrates encountered in pharmaceutical synthesis.<sup>[3]</sup><sup>[4]</sup> Its primary application lies in ring-closing metathesis (RCM), a powerful strategy for the synthesis of macrocyclic compounds, which are an increasingly important class of therapeutics.<sup>[5]</sup><sup>[6]</sup>

## Key Applications in Pharmaceutical Synthesis

The Grubbs II catalyst and other second-generation ruthenium catalysts have been instrumental in the synthesis of several marketed drugs and clinical candidates. These catalysts facilitate the formation of macrocyclic structures that are often crucial for the drug's biological activity.

## Simeprevir (Olysio®)

Simeprevir is an NS3/4A protease inhibitor used for the treatment of hepatitis C. A key step in its synthesis involves an intramolecular ring-closing metathesis to form a 15-membered macrocycle. While the initial lead optimization utilized a Hoveyda-Grubbs first-generation catalyst, the process-scale synthesis was improved by employing a more robust ruthenium-indenylidene complex, demonstrating the evolution of catalyst selection for efficiency and scalability.<sup>[5]</sup><sup>[7]</sup>

## Glecaprevir (Mavyret®)

Glecaprevir is another hepatitis C virus NS3/4A protease inhibitor. The enabling synthesis to produce 41 kg of the drug for preclinical and early clinical studies relied on a ring-closing metathesis reaction to form an 18-membered macrocycle.<sup>[5]</sup> Although the commercial manufacturing process was later revised to avoid RCM, the initial scale-up showcases the capability of Grubbs-type catalysts in producing significant quantities of complex APIs.<sup>[5]</sup>

## Pacritinib (Vonjo®)

Pacritinib is a kinase inhibitor approved for the treatment of myelofibrosis. Its synthesis involves a ring-closing metathesis step, which has been reported to be catalyzed by 10 mol% of either the Grubbs second-generation catalyst or the Zhan 1B catalyst.<sup>[5]</sup>

## AMG 176

AMG 176 is a potent and selective Mcl-1 inhibitor investigated for the treatment of hematologic malignancies. The synthesis of this 16-membered macrocycle was significantly optimized for large-scale production. The initial discovery route using a Hoveyda-Grubbs II catalyst was performed under highly dilute conditions. Process development led to the use of the M73-SIMes catalyst, a derivative of the Hoveyda-Grubbs precatalysts, which allowed for a remarkable 94% improvement in volumetric efficiency and an 80% reduction in catalyst loading, enabling the synthesis on a greater than 45 kg scale.<sup>[5]</sup>

## Quantitative Data Summary

The following tables summarize the quantitative data for the ring-closing metathesis step in the synthesis of the aforementioned pharmaceuticals.

Parameter	Simeprevir (Lead Optimization)	AMG 176 (Optimized Process)
Drug Target	HCV NS3/4A Protease	Mcl-1
Catalyst	Hoveyda-Grubbs I	M73-SIMes
Catalyst Loading	Not specified in detail	Significantly reduced from initial process
Substrate	Diene precursor to Simeprevir	4-bromobenzoate protected diene precursor
Solvent	Dichloroethane	Not specified in detail
Concentration	Not specified in detail	24.7 mM (increased from 2 mM)
Temperature	Reflux	Not specified in detail
Yield	60-83%	>20% improvement over discovery route
Scale	Laboratory scale	>45 kg

Parameter	Glecaprevir (Enabling Route)	Pacritinib (Medicinal Chemistry Route)
Drug Target	HCV NS3/4A Protease	JAK2/FLT3
Catalyst	Zhan 1B	Grubbs II or Zhan 1B
Catalyst Loading	10 mol%	10 mol%
Substrate	Diene precursor to Glecaprevir	Diene precursor to Pacritinib
Solvent	Toluene	Not specified in detail
Concentration	0.02 M	Not specified in detail
Temperature	40 °C	Not specified in detail
Yield	82% (product), 57% (over 3 steps)	85:15 trans/cis mixture
Scale	41 kg	Laboratory scale

## Experimental Protocols

### General Protocol for Ring-Closing Metathesis (RCM)

This protocol provides a general guideline for performing an RCM reaction using a Grubbs II catalyst. The specific conditions, including solvent, temperature, and catalyst loading, should be optimized for each specific substrate.

Materials:

- Diene substrate
- Grubbs II catalyst (or other second-generation catalyst)
- Anhydrous, degassed solvent (e.g., dichloromethane, toluene, or dichloroethane)
- Inert gas supply (Nitrogen or Argon)
- Schlenk flask or similar reaction vessel

- Magnetic stirrer and heating plate
- Syringes and needles for transfer of catalyst solution

Procedure:

- Preparation: Dry the reaction vessel under vacuum and backfill with an inert gas.
- Substrate Addition: Dissolve the diene substrate in the chosen anhydrous, degassed solvent in the reaction vessel to the desired concentration. For macrocyclizations, high dilution conditions (typically 0.1 M to 0.001 M) are often employed to favor intramolecular cyclization over intermolecular polymerization.
- Catalyst Preparation: In a separate, dry, and inert atmosphere glovebox or using Schlenk techniques, prepare a stock solution of the Grubbs II catalyst in a small amount of the reaction solvent.
- Reaction Initiation: Add the catalyst solution to the stirring solution of the diene substrate at the desired reaction temperature. The addition can be done in one portion or portion-wise over a period of time, especially for large-scale reactions.
- Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Reaction Quenching: Once the reaction is complete, quench the catalyst. This can be achieved by adding a catalyst scavenger such as ethyl vinyl ether or triphenylphosphine and stirring for a short period.
- Work-up and Purification: Remove the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to remove the ruthenium byproducts and any remaining starting material or impurities.

## Specific Protocol: Enabling Synthesis of Glecaprevir Macrocycle

This protocol is based on the optimized conditions for the enabling synthesis of the 18-membered macrocycle of Glecaprevir.[5]

#### Materials:

- Diene precursor of Glecaprevir
- Zhan 1B catalyst
- Anhydrous, degassed toluene
- Nitrogen gas supply
- Reaction vessel equipped with a stirrer, heating mantle, and condenser
- Syringe pump
- Imidazole
- Filtrol®

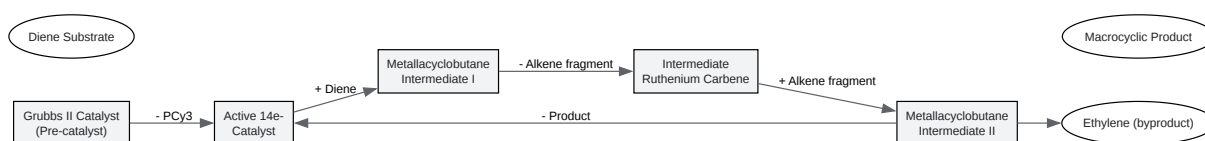
#### Procedure:

- Prepare a solution of the diene substrate in toluene to a final concentration of 0.02 M.
- In a separate vessel, prepare a solution of the Zhan 1B catalyst (10 mol%) in toluene.
- Heat the substrate solution to 40 °C under a nitrogen atmosphere.
- Simultaneously add the substrate solution and the catalyst solution to the reaction vessel via syringe pump over a period of 6 hours.
- During the addition and for the remainder of the reaction, sparge the reaction mixture with a gentle stream of nitrogen to facilitate the removal of the ethylene byproduct.
- Upon completion of the reaction, add imidazole and Filtrol® to the reaction mixture to quench the catalyst and begin the purification process.

- The mixture is then passed through two silica gel plugs to remove the majority of the dimer impurity and catalyst byproducts.
- Further purification, including saponification and crystallization, is required to obtain the final product of high purity.

## Visualizations

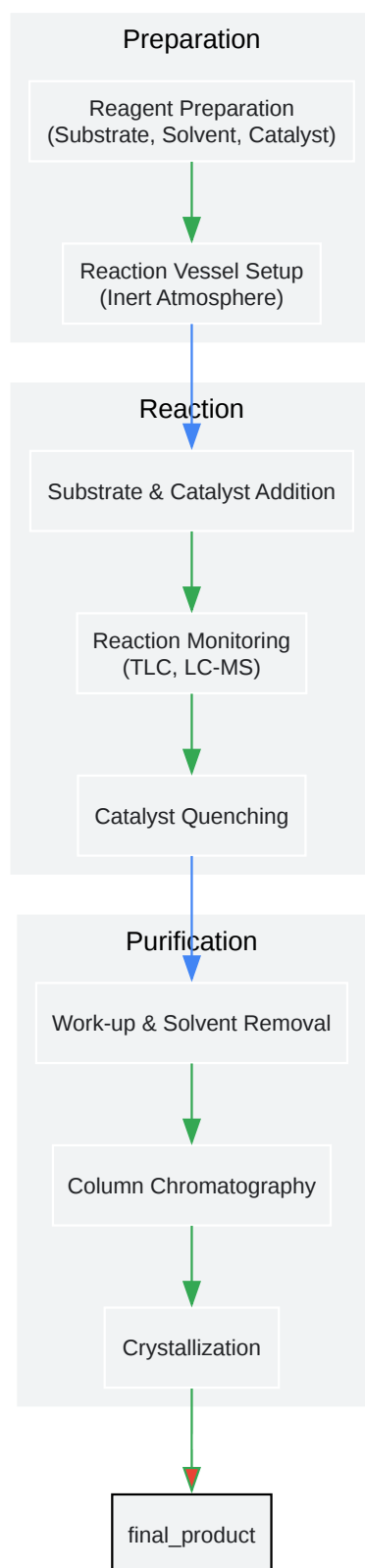
### Grubbs II Catalytic Cycle for Ring-Closing Metathesis



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Caption: The catalytic cycle of the Grubbs II catalyst in a ring-closing metathesis reaction.

## General Experimental Workflow for RCM in Pharmaceutical Manufacturing



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Caption: A generalized workflow for performing a ring-closing metathesis reaction in a pharmaceutical setting.

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